molecular formula C13H17NO4 B11758814 methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate

methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B11758814
M. Wt: 251.28 g/mol
InChI Key: UTNKFZSBXBPHLM-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a methoxyphenol compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.

Mechanism of Action

The mechanism by which methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(4-hydroxyphenoxy)pyrrolidine-2-carboxylate
  • Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
  • Methyl (2S,4S)-4-(4-fluorophenoxy)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO4/c1-16-9-3-5-10(6-4-9)18-11-7-12(14-8-11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1

InChI Key

UTNKFZSBXBPHLM-RYUDHWBXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.